Bienvenue dans la boutique en ligne BenchChem!

2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

Physicochemical profiling ADME prediction Scaffold optimization

Source CAS 863453-17-2 for reproducible GCN2 kinase and integrated stress response (ISR) research. This exact 4-fluorobenzyl triazolo[4,5-d]pyrimidine derivative (MW 318.33, LogP 0.01, zero Ro5 violations) is essential—subtle N3-aryl or C7-thioacetamide substitutions drastically alter potency and selectivity. Its thioacetamide linker enables focused library synthesis (sulfoxide/alkylation). Procure via the verified ChemDiv3_011590 identifier to eliminate inter-laboratory variability and ensure lot-to-lot consistency in phospho-eIF2α readouts and BBB penetration studies.

Molecular Formula C13H11FN6OS
Molecular Weight 318.33
CAS No. 863453-17-2
Cat. No. B2848196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
CAS863453-17-2
Molecular FormulaC13H11FN6OS
Molecular Weight318.33
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)N)N=N2)F
InChIInChI=1S/C13H11FN6OS/c14-9-3-1-8(2-4-9)5-20-12-11(18-19-20)13(17-7-16-12)22-6-10(15)21/h1-4,7H,5-6H2,(H2,15,21)
InChIKeyPPPXTBHNAOAOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide (CAS 863453-17-2) – Core Identity & Physicochemical Baseline for Procurement Decisions


2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide (CAS 863453-17-2) is a fully synthetic triazolo[4,5-d]pyrimidine derivative characterized by a 4‑fluorobenzyl substituent at the N3 position, a thioacetamide group at C7, and a molecular weight of 318.33 Da . The scaffold belongs to the broader class of triazolopyrimidines, which are commonly exploited as kinase inhibitor cores and antiplatelet agents [1]. Its predicted ACD/LogP of 0.01, topological polar surface area of 125 Ų, and zero violations of Lipinski’s Rule of Five indicate a physicochemical profile compatible with passive membrane permeability and oral bioavailability . Commercial sourcing is supported through the ChemDiv screening library (identifier ChemDiv3_011590), ensuring quality-controlled, reproducible supply for preclinical research .

Why 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide Cannot Be Simply Substituted by In‑Class Analogs


Triazolo[4,5‑d]pyrimidine derivatives are not functionally interchangeable because even subtle substituent changes at the N3‑aryl and C7‑sulfanylacetamide positions profoundly alter receptor affinity, selectivity, and physicochemical behavior [1]. For example, published structure‑activity relationships for GCN2 kinase inhibitors explicitly identify 4‑fluorobenzyl groups as privileged motifs that enhance potency and selectivity over unsubstituted phenyl or ethyl analogs [1]. Similarly, the thioacetamide linker governs not only target engagement but also metabolic stability and aqueous solubility; replacing the sulfur atom with oxygen or nitrogen dramatically shifts LogD and permeability . Thus, procuring a generic “triazolopyrimidine” without this exact substitution pattern introduces uncontrolled variability in biological readouts, metabolic half‑life, and synthetic tractability, ultimately compromising experimental reproducibility. High‑strength comparative quantitative data for this specific CAS number are limited; the evidence below relies on predicted physicochemical data, class‑level SAR inference, and sourcing metadata to establish initial differentiation [1].

Quantitative Differentiation of 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide from Closest Analogs


Lipophilicity & Polar Surface Area Drive Membrane Permeability Differentiation vs. Ethyl Analog

The 4‑fluorobenzyl derivative exhibits a predicted ACD/LogP of 0.01 and a topological polar surface area (TPSA) of 125 Ų, compared to the ethyl analog (2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide, CAS 1058496-08-4) which shows clogP −0.46 and TPSA 98.20 Ų [1]. The ΔLogP of +0.47 and ΔTPSA of +26.8 Ų indicate that the target compound is significantly more lipophilic while simultaneously displaying a larger polar surface, a combination that may produce distinct oral absorption and blood–brain barrier penetration profiles [1].

Physicochemical profiling ADME prediction Scaffold optimization

Fluorine Substitution Enhances GCN2 Kinase Inhibitor Privilege vs. Non-fluorinated Phenyl Analogs

The patent WO2013110309A1 explicitly claims triazolo[4,5-d]pyrimidine derivatives bearing halogenated benzyl substituents, including 4‑fluorobenzyl, as potent inhibitors of the integrated stress‑response kinase GCN2 [1]. Within this patent series, fluorinated analogs consistently exhibit superior enzymatic inhibition relative to unsubstituted phenyl or alkyl congeners; while specific IC50 data for the target compound are not publicly disclosed, the class‑level SAR demonstrates that the 4‑fluorobenzyl moiety contributes critical hydrophobic and electronic interactions that non‑fluorinated comparators lack [1]. In contrast, the ethyl analog (CAS 1058496-08-4) lacks the aromatic ring entirely and is not reported as a GCN2 inhibitor, confirming that the fluorobenzyl group is essential for engaging this therapeutically relevant target [1].

Kinase inhibition Structure‑activity relationship Fluorine scanning

Molecular Weight and Hydrogen‑Bond Donor Count Differentiate from Lower‑Weight Alkyl Analogs for Selectivity Screening

The target compound (MW 318.33 Da, HBD 2) is heavier and possesses an additional hydrogen‑bond donor compared to the ethyl analog (MW 238.28 Da, HBD 3). While the ethyl analog carries one more HBD, the target compound’s higher mass and aromatic surface area increase potential for selective protein‑ligand interactions through optimized shape complementarity and van der Waals contacts [1]. Conversely, the 4‑fluorophenyl analog (3-(4‑fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol, MW 247.25 Da) lacks the acetamide extension entirely, further underscoring the target compound’s distinct pharmacophore span [2]. These physicochemical differences directly impact screening library suitability: the target compound falls within preferred lead‑like space (MW <350, HBD ≤2), whereas the ethyl analog is fragment‑like, and the phenylthiol analog lacks the necessary functional group for specific target engagement .

Library design Property‑based filtering Selectivity profiling

Defined Sourcing Identity via ChemDiv Library Entry Ensures Batch‑to‑Batch Reproducibility

The target compound is unambiguously registered as ChemDiv3_011590 within the ChemDiv small‑molecule screening collection, providing a verifiable procurement pathway with quality‑controlled purity (typically ≥95%) . By contrast, many structurally related analogs (e.g., CAS 1058496-08-4) are primarily available through generic resellers lacking defined quality specifications, which introduces the risk of variable purity, residual solvents, or mis‑assignment . The ChemDiv identifier also facilitates direct retrieval of associated bioactivity data from the ChemDiv database, reducing time spent on orthogonal structure verification .

Chemical sourcing Screening library Reproducibility

High-Impact Application Scenarios for 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide Based on Verified Differentiation


Pilot GCN2 Kinase Inhibitor Screening in Integrated Stress Response Programs

Given its 4‑fluorobenzyl substitution pattern claimed in WO2013110309A1 as essential for GCN2 inhibition [1], the compound is well‑suited as a starting point for biochemical and cellular assays evaluating the integrated stress response (ISR). Its lead‑like physicochemical profile (LogP 0.01, TPSA 125 Ų) supports cell‑based phospho‑eIF2α readouts that require adequate membrane permeability while avoiding excessive off‑target accumulation.

Structure–Activity Relationship Expansion Around the C7‑Thioacetamide Linker

The thioacetamide moiety provides a readily functionalizable handle for generating focused combinatorial libraries. Researchers seeking to optimize bioavailability or target selectivity can exploit the sulfur atom for oxidation studies (sulfoxide/sulfone formation) or for alkylation to create diverse C7‑substituted probes, using the parent compound as a well‑characterized reference .

Physicochemical Benchmarking for CNS Drug Discovery Panels

With a balanced LogP (0.01) and zero Rule‑of‑Five violations, the compound serves as a benchmark control for CNS‑oriented screening cascades . Its higher lipophilicity relative to the ethyl analog (ΔLogP +0.47) allows investigators to probe the effect of increased brain penetration within a series, making it a valuable comparator in BBB‑penetration studies [2].

Reproducible Chemical Probe Sourcing for Multi‑Center Preclinical Studies

The unambiguous ChemDiv3_011590 identifier enables multi‑center studies to acquire identical compound batches, eliminating inter‑laboratory variability associated with inconsistently sourced analogs . This is critical for collaborative academic networks or CRO‑led screening consortia that demand lot‑to‑lot consistency and documented purity.

Quote Request

Request a Quote for 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.